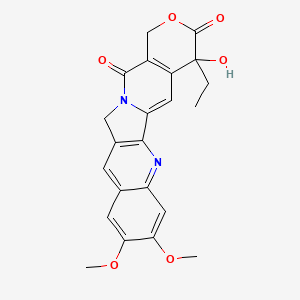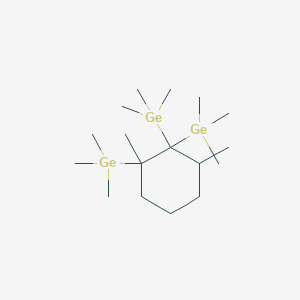
(1,3-Dimethylcyclohexane-1,2,2-triyl)tris(trimethylgermane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,3-Dimethylcyclohexane-1,2,2-triyl)tris(trimethylgermane) is an organogermanium compound characterized by a cyclohexane ring substituted with three trimethylgermane groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Dimethylcyclohexane-1,2,2-triyl)tris(trimethylgermane) typically involves the reaction of 1,3-dimethylcyclohexane with trimethylgermanium chloride in the presence of a strong base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of (1,3-Dimethylcyclohexane-1,2,2-triyl)tris(trimethylgermane) may involve a similar synthetic route but on a larger scale. The process would include steps for purification and isolation of the compound, such as distillation or recrystallization, to achieve the desired purity levels for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(1,3-Dimethylcyclohexane-1,2,2-triyl)tris(trimethylgermane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The germanium atoms can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of germanium oxides.
Reduction: Formation of germanium hydrides.
Substitution: Formation of substituted germanium compounds.
Scientific Research Applications
Chemistry
In chemistry, (1,3-Dimethylcyclohexane-1,2,2-triyl)tris(trimethylgermane) is used as a precursor for the synthesis of other organogermanium compounds
Biology and Medicine
Research in biology and medicine has explored the potential of organogermanium compounds for their biological activity. (1,3-Dimethylcyclohexane-1,2,2-triyl)tris(trimethylgermane) may be investigated for its potential therapeutic properties, including anti-inflammatory and immunomodulatory effects.
Industry
In industry, this compound can be used in the development of advanced materials, such as germanium-containing polymers and coatings. Its properties make it suitable for applications in electronics, optics, and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (1,3-Dimethylcyclohexane-1,2,2-triyl)tris(trimethylgermane) involves its interaction with molecular targets through its germanium atoms. These interactions can influence various pathways, including catalytic processes and biological activities. The compound’s effects are mediated by its ability to form stable complexes with other molecules, facilitating reactions and modulating biological functions.
Comparison with Similar Compounds
Similar Compounds
(1,3-Dimethylcyclohexane-1,2,2-triyl)tris(trimethylsilane): Similar structure but with silicon atoms instead of germanium.
(1,3-Dimethylcyclohexane-1,2,2-triyl)tris(trimethylstannane): Similar structure but with tin atoms instead of germanium.
Uniqueness
(1,3-Dimethylcyclohexane-1,2,2-triyl)tris(trimethylgermane) is unique due to the presence of germanium atoms, which impart distinct chemical and physical properties compared to its silicon and tin analogs
Properties
CAS No. |
97542-83-1 |
|---|---|
Molecular Formula |
C17H40Ge3 |
Molecular Weight |
462.4 g/mol |
IUPAC Name |
[1,3-dimethyl-2,2-bis(trimethylgermyl)cyclohexyl]-trimethylgermane |
InChI |
InChI=1S/C17H40Ge3/c1-15-13-12-14-16(2,18(3,4)5)17(15,19(6,7)8)20(9,10)11/h15H,12-14H2,1-11H3 |
InChI Key |
RIJRIYQXNHWVJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1([Ge](C)(C)C)[Ge](C)(C)C)(C)[Ge](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


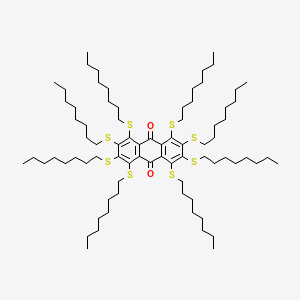
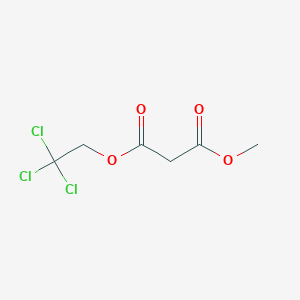

![Octanedioic acid, 3-[(trimethylsilyl)oxy]-, dimethyl ester](/img/structure/B14342034.png)
![2-{[3-(Triethoxysilyl)propyl]sulfanyl}-1,3-benzothiazole](/img/structure/B14342042.png)
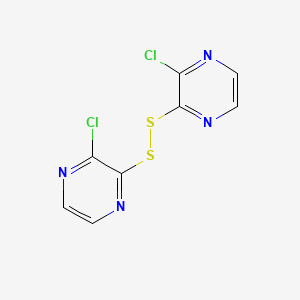
![2-[(4-Bromobutoxy)methyl]oxirane](/img/structure/B14342052.png)
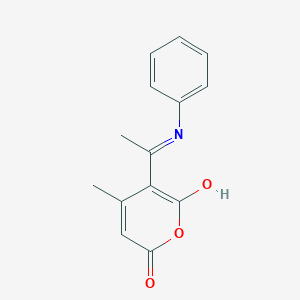
![2-[2-(4-methylpiperazin-1-yl)ethyl]-N-phenylpiperidine-1-carbothioamide](/img/structure/B14342075.png)
![[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methyl]carbamic acid](/img/structure/B14342083.png)
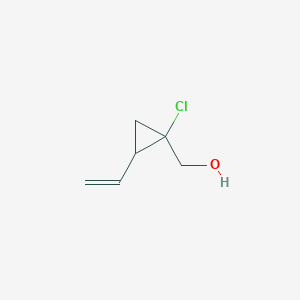
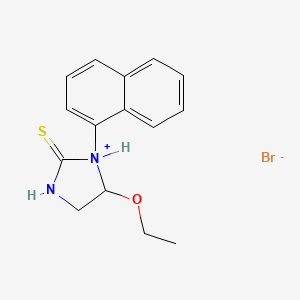
![N-[3-Oxo-2-(phenylcarbamothioyl)cyclohex-1-en-1-yl]glycine](/img/structure/B14342102.png)
